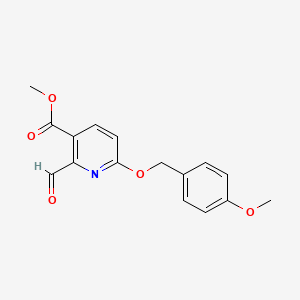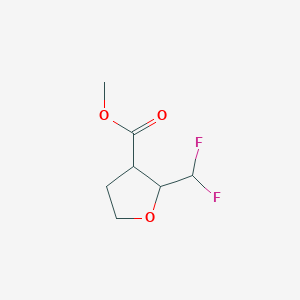
Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate is an organic compound with the molecular formula C16H15NO5 It is a derivative of nicotinic acid and features a formyl group at the 2-position, a methoxybenzyl group at the 6-position, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group of nicotinic acid, followed by formylation and subsequent esterification. The reaction conditions often involve the use of reagents such as butyllithium (BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to generate the corresponding lithiated carbanion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various biochemical reactions, while the methoxybenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-formyl-6-nitrobenzoate
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Uniqueness
Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, differentiates it from other nicotinic acid derivatives and may confer unique reactivity and binding characteristics.
Eigenschaften
CAS-Nummer |
1708251-21-1 |
|---|---|
Molekularformel |
C16H15NO5 |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
methyl 2-formyl-6-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO5/c1-20-12-5-3-11(4-6-12)10-22-15-8-7-13(16(19)21-2)14(9-18)17-15/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
CHZJZPZWWAYRQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=NC(=C(C=C2)C(=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)
![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)


![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)



![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)
